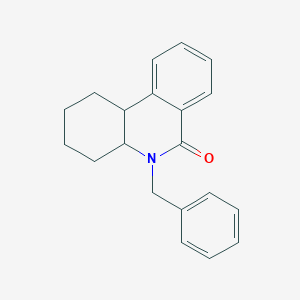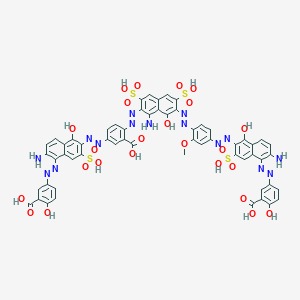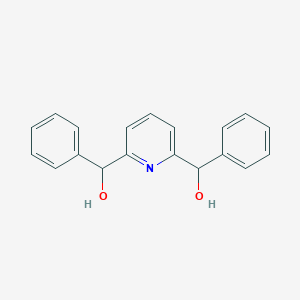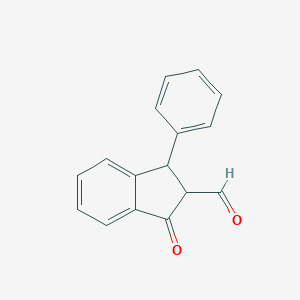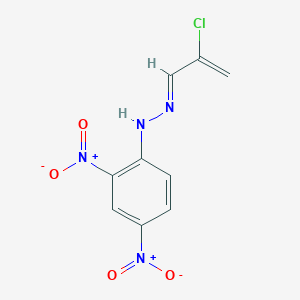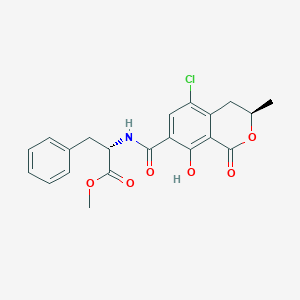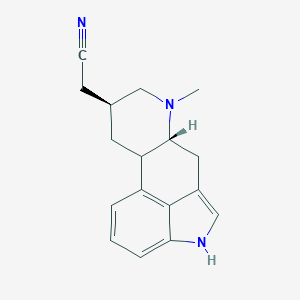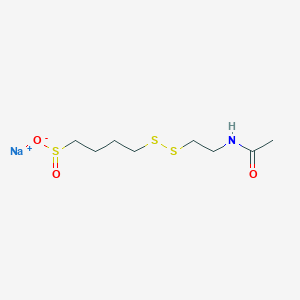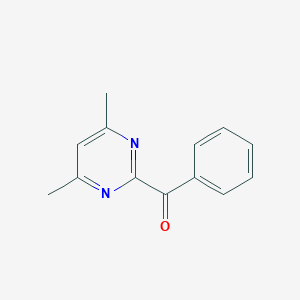
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone, also known as DPM, is a chemical compound that has been widely used in scientific research due to its unique properties. DPM is a pyrimidine-based compound that has a phenyl group attached to it. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The exact mechanism of action of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever.
生化和生理效应
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells. In addition, (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been found to exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in lab experiments is its high potency and selectivity. It has been found to exhibit a high degree of selectivity towards COX-2 enzymes, which are involved in inflammation and pain. However, one of the limitations of using (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
未来方向
There are several potential future directions for the use of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in scientific research. One area of interest is its potential applications in cancer research. Further studies are needed to determine the exact mechanism of action of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in inhibiting the growth of cancer cells and to explore its potential as a cancer treatment. Another area of interest is the development of new derivatives of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone with improved properties, such as increased potency and selectivity. Additionally, the potential applications of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
合成方法
The synthesis of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone involves the reaction of 4,6-dimethyl-2-pyrimidinamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of (4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone as a white crystalline solid.
科学研究应用
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone has been used in various scientific research studies due to its unique properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
属性
产品名称 |
(4,6-Dimethyl-2-pyrimidinyl)(phenyl)methanone |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
(4,6-dimethylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-10(2)15-13(14-9)12(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI 键 |
BHKMWTUEXICEFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)C |
规范 SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



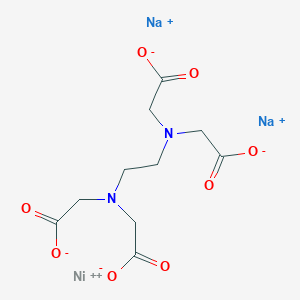
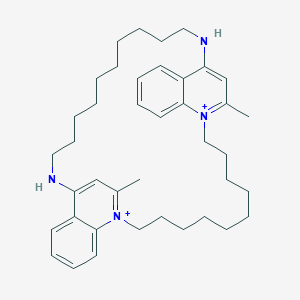
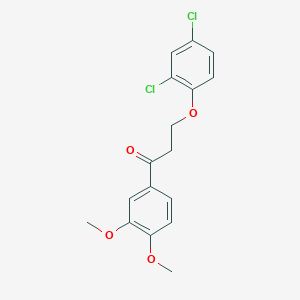
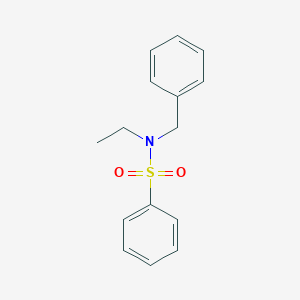
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
